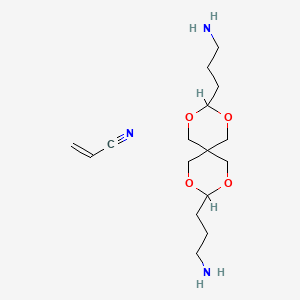
Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- is a synthetic organic compound that belongs to the class of semicarbazides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a bromophenyl group and a pyrrolyl moiety, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- typically involves the reaction of 4-(p-bromophenyl)semicarbazide with 1-methyl-2-pyrrolecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolyl moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- **Semicarbazide, 4-(p-chlorophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
- **Semicarbazide, 4-(p-fluorophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
- **Semicarbazide, 4-(p-iodophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
Uniqueness
The uniqueness of Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom may enhance its ability to participate in certain chemical reactions and interact with biological targets.
Propiedades
Número CAS |
119034-21-8 |
|---|---|
Fórmula molecular |
C13H13BrN4O |
Peso molecular |
321.17 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C13H13BrN4O/c1-18-8-2-3-12(18)9-15-17-13(19)16-11-6-4-10(14)5-7-11/h2-9H,1H3,(H2,16,17,19)/b15-9+ |
Clave InChI |
IXWWJOCFEJXPSN-OQLLNIDSSA-N |
SMILES isomérico |
CN1C=CC=C1/C=N/NC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
CN1C=CC=C1C=NNC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


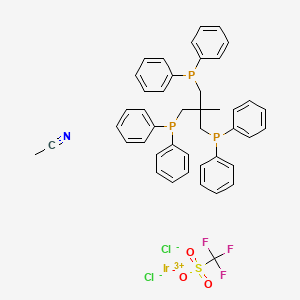
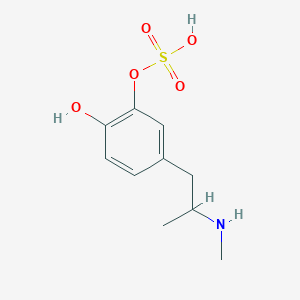
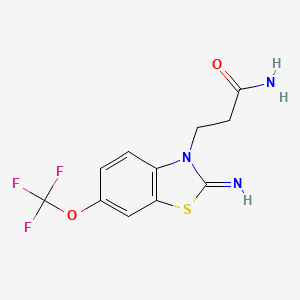
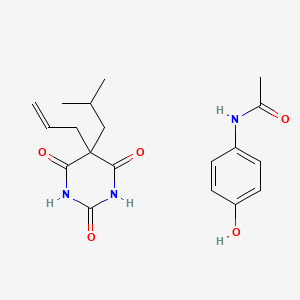
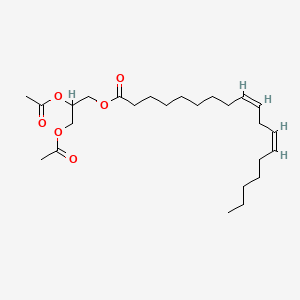

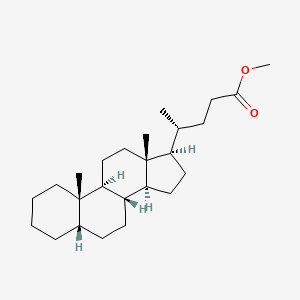
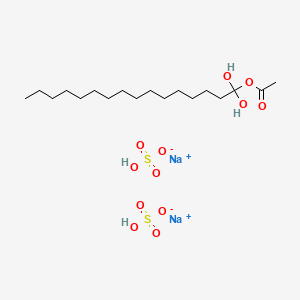
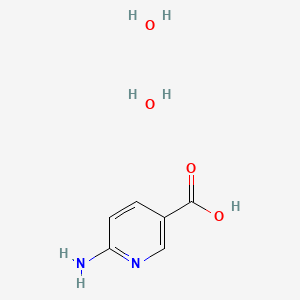
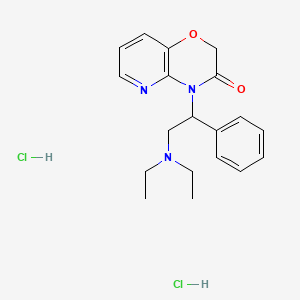
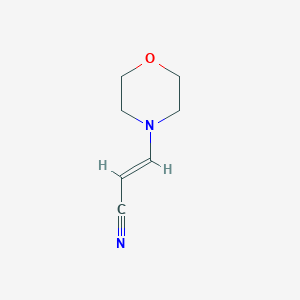
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

